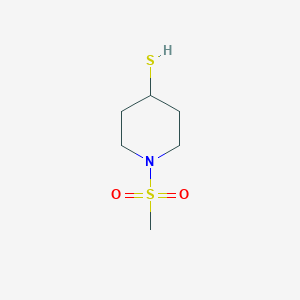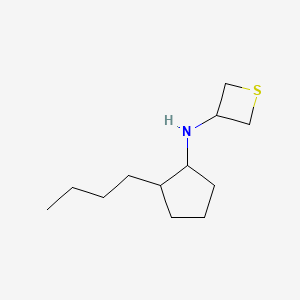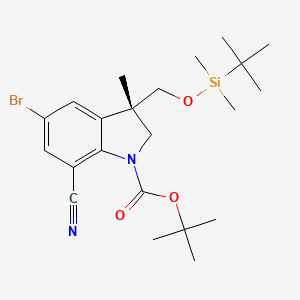
tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and a tert-butyldimethylsilyl-protected hydroxyl group
Métodos De Preparación
The synthesis of tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate typically involves multiple steps, including the introduction of the tert-butyl group, bromination, and silylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of macromolecular complexes and protein interactions using NMR spectroscopy.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the tert-butyldimethylsilyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar compounds include:
tert-Butyldimethylsilyloxyacetaldehyde: Used in stereocontrolled aldol reactions.
tert-Butyldimethylsilylacetylene: Participates in cross-coupling reactions.
tert-Butyldiphenylsilyl ethers: Known for their stability and selectivity in protecting hydroxyl groups.
The uniqueness of tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C22H33BrN2O3Si |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
tert-butyl (3S)-5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H33BrN2O3Si/c1-20(2,3)28-19(26)25-13-22(7,14-27-29(8,9)21(4,5)6)17-11-16(23)10-15(12-24)18(17)25/h10-11H,13-14H2,1-9H3/t22-/m0/s1 |
Clave InChI |
QEKZXZJSHYHPBT-QFIPXVFZSA-N |
SMILES isomérico |
C[C@]1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
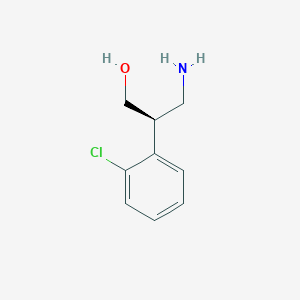

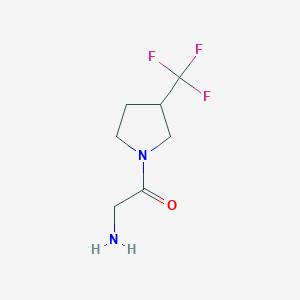
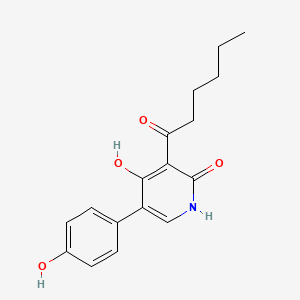
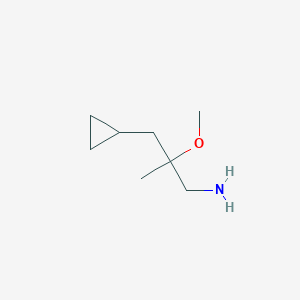

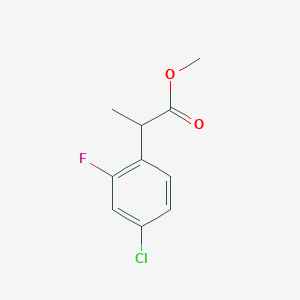
![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)

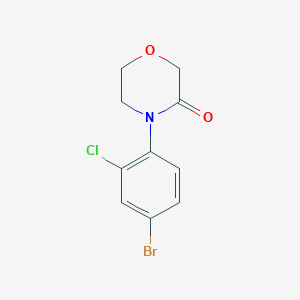
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
